molecular formula C39H60N2O19 B12044942 Phthalimidooxy-PEG12-NHS ester

Phthalimidooxy-PEG12-NHS ester

Cat. No.: B12044942
M. Wt: 860.9 g/mol
InChI Key: BDEBVNZJDONSKM-UHFFFAOYSA-N
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Description

Evolution of Bioconjugation Methodologies in Chemical Biology

The concept of bioconjugation emerged in the early 20th century with initial efforts focused on the simple labeling of biomolecules, such as proteins, with fluorescent dyes for visualization. clinicallab.com Over the decades, the field has undergone a remarkable evolution, driven by progress in organic chemistry, biochemistry, and molecular biology. numberanalytics.com A significant milestone in this evolution has been the development of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid and modular construction of new molecules. numberanalytics.com

Early bioconjugation methods often lacked specificity, leading to heterogeneous products with variable properties. However, contemporary approaches prioritize site-selective modifications, enabling the creation of well-defined and homogeneous bioconjugates. rsc.org This has been made possible by the introduction of novel reactive groups and the development of bioorthogonal reactions, which proceed with high efficiency and selectivity under physiological conditions without interfering with native biological processes. rsc.orgsne-chembio.ch Modern techniques like Staudinger ligation and copper-free click chemistry have further expanded the toolkit available to researchers, allowing for precise modifications within living cells. clinicallab.com

Significance of Multifunctional Polyethylene (B3416737) Glycol (PEG) Linkers in Contemporary Research

Polyethylene glycol (PEG) linkers have become a cornerstone of modern bioconjugation due to their unique and advantageous properties. creativepegworks.com PEG is a synthetic, hydrophilic, and biocompatible polymer composed of repeating ethylene (B1197577) glycol units. creativepegworks.com The incorporation of PEG linkers into bioconjugates, a process known as PEGylation, offers several benefits:

Increased Solubility: PEGylation can significantly enhance the water solubility of hydrophobic molecules, which is crucial for their application in biological systems. mdpi.com

Enhanced Stability: PEG linkers can protect conjugated biomolecules, such as proteins and enzymes, from degradation, thereby extending their shelf life and functional activity. creativepegworks.com

Reduced Immunogenicity: The hydrophilic and flexible nature of PEG chains can shield the bioconjugate from the host's immune system, reducing its immunogenic and antigenic potential. mdpi.com

Improved Pharmacokinetics: By increasing the hydrodynamic volume of a molecule, PEGylation can prolong its circulation time in the bloodstream by reducing renal clearance. mdpi.comprecisepeg.com

PEG linkers are available in various lengths and architectures, including linear and branched forms. precisepeg.com This versatility allows for the fine-tuning of a bioconjugate's properties to suit specific applications. precisepeg.com Multifunctional PEG derivatives, which can carry multiple copies of a drug or different functional molecules, are also being developed for applications such as targeted drug delivery and combination therapies. mdpi.com

Rationale for Utilizing Phthalimidooxy-PEG12-NHS Ester as a Versatile Chemical Biology Tool

This compound is a heterobifunctional linker that embodies the advancements in both bioconjugation chemistry and PEG linker technology. sigmaaldrich.comsigmaaldrich.com This compound features two distinct reactive groups at opposite ends of a discrete-length PEG12 spacer:

N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the efficient and stable conjugation to primary amines, such as those found on the surface of proteins (e.g., lysine (B10760008) residues). broadpharm.comnih.gov The reaction forms a stable amide bond. broadpharm.com

Phthalimidooxy Group: This is a protected form of an oxyamine. The phthalimido protecting group is stable under the conditions required for the NHS ester reaction but can be readily removed using hydrazine (B178648) to expose the reactive oxyamine. sigmaaldrich.comsigmaaldrich.com This free oxyamine can then react with aldehyde or ketone functionalities to form a stable oxime bond. sigmaaldrich.comamerigoscientific.com

The discrete PEG12 spacer provides a defined length, offering precise spatial control between the conjugated molecules. sigmaaldrich.comsigmaaldrich.com Furthermore, the hydrophilic nature of the PEG chain improves the water solubility of the entire conjugate and minimizes aggregation. sigmaaldrich.comsigmaaldrich.com These features make this compound a highly versatile tool for a range of applications, including the development of antibody-drug conjugates (ADCs), protein modification, and the functionalization of surfaces. broadpharm.combroadpharm.com

Properties

Molecular Formula

C39H60N2O19

Molecular Weight

860.9 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(1,3-dioxoisoindol-2-yl)oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C39H60N2O19/c42-35-5-6-36(43)40(35)60-37(44)7-8-47-9-10-48-11-12-49-13-14-50-15-16-51-17-18-52-19-20-53-21-22-54-23-24-55-25-26-56-27-28-57-29-30-58-31-32-59-41-38(45)33-3-1-2-4-34(33)39(41)46/h1-4H,5-32H2

InChI Key

BDEBVNZJDONSKM-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCON2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

Mechanistic Investigations of Reactivity and Ligation Chemistries

N-Hydroxysuccinimide (NHS) Ester Acylation Mechanisms

The NHS ester is one of the most widely utilized reactive groups in bioconjugation, prized for its ability to efficiently form stable bonds with primary amines. thermofisher.comglenresearch.com

Nucleophilic Acyl Substitution at Primary Amine Residues

The fundamental reaction of an NHS ester with a primary amine (-NH₂) proceeds via a nucleophilic acyl substitution mechanism. glenresearch.comcreative-proteomics.com Primary amines, such as those on the N-terminus of a protein or the ε-amine of a lysine (B10760008) residue, act as nucleophiles. glenresearch.comthermofisher.com The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the NHS ester. glenresearch.com This attack forms a transient tetrahedral intermediate. Subsequently, the N-hydroxysuccinimide moiety is eliminated as a stable leaving group, resulting in the formation of a highly stable amide bond between the target molecule and the crosslinker. glenresearch.comcreative-proteomics.comthermofisher.com

Kinetic and Thermodynamic Considerations in Amide Bond Formation

The formation of the amide bond is both kinetically controlled and thermodynamically favorable.

Kinetics: The rate of the acylation reaction is highly dependent on pH. creative-proteomics.comthermofisher.com The reaction is most efficient in the pH range of 7.2 to 9.0. thermofisher.combroadpharm.com In this slightly alkaline environment, the primary amine is largely deprotonated, enhancing its nucleophilicity and facilitating the attack on the ester. creative-proteomics.com Below this range, the protonated amine is non-nucleophilic, slowing the reaction. Above this range, the rate of hydrolysis of the NHS ester itself increases significantly, competing with the desired acylation. thermofisher.comthermofisher.com For instance, the half-life of an NHS ester in aqueous buffer is several hours at pH 7 but can decrease to just minutes at pH 8.6. thermofisher.comthermofisher.comthermofisher.com

Thermodynamics: The resulting amide bond is exceptionally stable. glenresearch.com This thermodynamic stability is a key advantage of NHS ester chemistry, ensuring the formation of a permanent, covalent linkage under a wide range of physiological conditions. rsc.org

Below is a table summarizing the effect of pH on NHS ester reactivity.

pH LevelAmine ReactivityNHS Ester Hydrolysis RateOverall Reaction Efficiency
< 7.0Low (amines are protonated)SlowSuboptimal
7.2 - 8.5High (amines are deprotonated/nucleophilic)ModerateOptimal for conjugation thermofisher.com
> 8.6HighVery Fast (competes with amine reaction)Reduced due to hydrolysis thermofisher.comthermofisher.com

Selective Amine Modification in Complex Biomolecular Environments

In complex biological mixtures, such as protein solutions, NHS esters selectively target the primary amines found at the N-terminus of polypeptide chains and on the side chains of lysine residues. glenresearch.comnih.gov Lysine is a relatively abundant amino acid, meaning that a typical protein may contain numerous potential sites for modification. nih.gov This can lead to a heterogeneous mixture of labeled proteins, where the degree and location of modification vary. glenresearch.com

While achieving site-specific modification can be challenging, reaction conditions can be manipulated to influence selectivity. For example, by carefully controlling the pH, it is sometimes possible to favor the modification of the N-terminal α-amine over the ε-amines of lysine residues, as the N-terminus typically has a lower pKa. stackexchange.com

Analysis of Side Reactions and Their Mitigation Strategies (e.g., Hydrolysis, Acylation of Hydroxyl Groups)

While NHS esters are highly selective for primary amines, several side reactions can occur, potentially reducing conjugation efficiency and creating unintended products. glenresearch.com

Hydrolysis: The most significant competing reaction is the hydrolysis of the NHS ester by water, which converts the ester back to its original carboxylic acid and releases NHS. glenresearch.comnih.gov This reaction is accelerated at higher pH values. thermofisher.com To mitigate hydrolysis, reactions are typically performed in buffers with controlled pH (ideally 7.2-8.5), and the NHS ester reagent is often dissolved in an anhydrous organic solvent like DMSO or DMF before being added to the aqueous reaction mixture. glenresearch.comglenresearch.com

Acylation of Other Nucleophiles: Although the reaction rates are much lower, NHS esters can also react with other nucleophilic residues in proteins. rsc.org These include the hydroxyl groups of tyrosine, serine, and threonine, and the sulfhydryl group of cysteine. rsc.orgstackexchange.comnih.gov The O-acyl esters and thioesters formed from these reactions are significantly less stable than amide bonds and can be hydrolyzed, especially under basic conditions or through subsequent treatment. glenresearch.comresearchgate.net

Strategies to mitigate these side reactions include:

pH Control: Maintaining the pH in the optimal 7.2-8.5 range maximizes the rate of amine acylation relative to hydrolysis and other side reactions. thermofisher.com

Post-Reaction Treatment: In some cases where O-acylation is a concern, the reaction mixture can be treated with hydroxylamine (B1172632) or incubated at a high temperature. researchgate.netacs.org These conditions can selectively cleave the less stable ester linkages while leaving the robust amide bonds intact. researchgate.netacs.orgnih.gov

The following table outlines the primary targets and potential side-reaction targets for NHS esters.

Functional GroupAmino Acid(s)Resulting BondBond Stability
Primary AmineLysine, N-TerminusAmideVery High glenresearch.com
HydroxylTyrosine, Serine, ThreonineO-Acyl EsterLow (labile) glenresearch.comresearchgate.net
SulfhydrylCysteineThioesterLow (labile) glenresearch.com
Water(Solvent)Carboxylic Acid (Hydrolysis)N/A

Phthalimidooxy Group Chemistry

The phthalimidooxy end of the Phthalimidooxy-PEG12-NHS ester molecule contains a protected aminooxy group. This functionality must be deprotected before it can be used in a subsequent ligation reaction. sigmaaldrich.comamerigoscientific.com

Deprotection of Phthalimidooxy to Generate Free Aminooxy Functionality (e.g., Hydrazine-Mediated Cleavage)

The phthalimide (B116566) group serves as a stable protecting group for the aminooxy (-O-NH₂) functionality. sigmaaldrich.comamerigoscientific.com This protection is crucial because the free aminooxy group could potentially interfere with the initial NHS ester reaction. Therefore, the standard workflow involves first reacting the NHS ester with a primary amine on the target molecule, followed by the removal of the phthalimide protecting group. amerigoscientific.com

The most common method for this deprotection is cleavage using hydrazine (B178648) (N₂H₄), often in the form of aqueous hydrazine or hydrazine hydrate. amerigoscientific.comchemeurope.comresearchgate.net The hydrazine attacks the phthalimide ring, leading to its cleavage and the release of the free, reactive aminooxy group. rsc.org The byproduct of this reaction is a stable phthalhydrazide, which can typically be removed through standard purification methods. organic-chemistry.org This unmasked aminooxy group is then available to react with an aldehyde or ketone to form a stable oxime linkage. sigmaaldrich.comamerigoscientific.com

ReagentConditionsPurposeReference
Hydrazine (N₂H₄)Aqueous solution, room temperatureCleaves the phthalimide ring to expose the aminooxy group amerigoscientific.comrsc.org
Sodium Borohydride (B1222165) (NaBH₄) / Acetic AcidTwo-stage, one-flask processAn alternative mild method for phthalimide deprotection organic-chemistry.org

Oxime Ligation Reaction with Aldehyde and Ketone Moieties

Oxime ligation is a robust and widely utilized bioconjugation method that involves the reaction of an aminooxy group with an aldehyde or a ketone to form a stable oxime bond. univie.ac.atinterchim.fr The reaction is highly valued for its ability to proceed under mild aqueous conditions, making it suitable for modifying sensitive biological molecules. univie.ac.at The core of this reaction is the nucleophilic attack of the nitrogen atom of the aminooxy group on the electrophilic carbonyl carbon of the aldehyde or ketone.

The aminooxy group is considered a potent nucleophile, a property enhanced by the "alpha effect," where the adjacent oxygen atom increases the nucleophilicity of the nitrogen. This heightened reactivity allows for efficient bond formation even at low reactant concentrations. The reaction mechanism is pH-dependent, with optimal rates typically observed in a slightly acidic environment (pH 4-5) which facilitates the dehydration of the hemiaminal intermediate to form the final stable oxime. nih.govfrontiersin.org

However, many biomolecules require neutral pH conditions (pH 7.0-7.5) for stability. nih.gov At neutral pH, the rate of uncatalyzed oxime formation can be slow, particularly with ketones. nih.govresearchgate.net To overcome this, nucleophilic catalysts such as aniline (B41778) and its derivatives are often employed. interchim.frnih.gov These catalysts accelerate the reaction by forming a more reactive Schiff base intermediate with the carbonyl compound, which is then rapidly attacked by the aminooxy nucleophile. acs.org Research has identified m-phenylenediamine (B132917) (mPDA) as a particularly efficient catalyst, demonstrating significantly faster kinetics than aniline at neutral pH. researchgate.netnih.gov

The reactivity of the carbonyl partner is a critical factor in the ligation kinetics. Aldehydes are intrinsically more electrophilic and less sterically hindered than ketones, and thus generally react much faster with aminooxy groups. nih.gov Consequently, ligations involving ketones often require higher concentrations of the aminooxy-PEG reagent or more effective catalysts to achieve reasonable reaction times. nih.gov

Table 1: Comparison of Aldehyde and Ketone Reactivity in Oxime Ligation

FeatureAldehydesKetones
ReactivityHighLow to Moderate
Reaction SpeedGenerally fast, can be minutes to hours.Significantly slower, often requiring extended reaction times (hours to days) without catalysis. nih.gov
CatalysisCatalysis is effective but not always necessary for efficient ligation.Catalysis (e.g., with aniline or mPDA) is often required for practical reaction rates, especially at neutral pH. researchgate.netnih.gov
Typical ConditionsMildly acidic to neutral pH (4.5-7.5).Often requires higher reagent concentrations, more potent catalysts, or lower pH to drive the reaction. nih.gov

Detailed research has demonstrated the practical application of these principles. In one study, a protein containing a ketone group (p-acetyl phenylalanine) was successfully PEGylated using a 3 kDa Aminooxy-PEG12 reagent. researchgate.netnih.gov The experiment highlighted the critical role of the mPDA catalyst in achieving efficient conjugation at neutral pH. nih.gov

Table 2: Experimental Conditions for Protein PEGylation with Aminooxy-PEG12 (3 kDa) researchgate.netnih.gov

ParameterCondition
Protein SubstrateDHFR² M174pAcF (containing a ketone)
Protein Concentration7 µM
PEG ReagentAminooxy-PEG12 (3 kDa)
PEG Reagent Concentration5 mM
BufferPhosphate Buffer (0.1 M)
pH7.0
Catalysts ComparedNone, Aniline (100 mM), m-Phenylenediamine (mPDA, 500 mM)
ResultPEGylation with the mPDA catalyst was significantly faster and more efficient than with aniline or no catalyst under these conditions. researchgate.netnih.gov

Orthogonality and Chemoselectivity of Oxime Ligation in Multifunctional Bioconjugations

In the context of complex bioconjugation, chemoselectivity refers to the ability of a reagent to react with one specific functional group in the presence of many other different functional groups. Orthogonality extends this concept, describing a set of distinct, highly selective reactions that can occur simultaneously in the same reaction vessel without interfering with one another. univie.ac.at

Oxime ligation is considered a premier example of a bioorthogonal reaction. nih.gov The participating functional groups—the aminooxy moiety and the aldehyde or ketone—are exceptionally rare in native biological systems. nih.gov This inherent scarcity prevents the linker from cross-reacting with other biological molecules like amino acids or nucleic acids, ensuring that the conjugation occurs only at the intended site. The aminooxy group's high selectivity for carbonyls means it will not react with other common electrophiles, such as activated esters or maleimides, under typical ligation conditions.

This high degree of chemoselectivity and orthogonality allows for the use of this compound (after deprotection) in sophisticated, multifunctional conjugation strategies. univie.ac.at For instance, a biomolecule can be engineered to possess multiple, distinct reactive handles. The aminooxy group can be used to ligate to a ketone on the biomolecule, while another orthogonal reaction, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC or "click" chemistry), can simultaneously link an azide-functionalized molecule to an alkyne handle at a different site on the same biomolecule. univie.ac.atnih.gov This enables the precise assembly of complex constructs, such as dual-labeled proteins or antibody-drug conjugates with multiple components. nih.govfrontiersin.org

Studies have successfully demonstrated the simultaneous and orthogonal nature of oxime and click reactions on a single protein. nih.gov A protein modified to contain both an aldehyde and an alkyne group was successfully conjugated to an aminooxy-functionalized fluorescent dye and an azide-containing payload in a single pot, with both reactions proceeding to high completion without interference. nih.gov

Table 3: Examples of Orthogonal Ligation Chemistries

Ligation ChemistryReactive Group 1Reactive Group 2Resulting Bond
Oxime LigationAminooxy (-ONH₂)Aldehyde (-CHO) or Ketone (-C=O)Oxime (-O-N=C-)
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Azide (-N₃)Terminal Alkyne (-C≡CH)Triazole
Thiol-Maleimide AdditionThiol (-SH)MaleimideThioether
Native Chemical Ligation (NCL)N-terminal CysteineC-terminal ThioesterNative Peptide Bond

The ability to combine oxime ligation with other orthogonal chemistries like NCL or CuAAC provides a powerful toolkit for modularly assembling complex biomolecular structures with precise control over the location and identity of each modification. frontiersin.org

Table 4: Compound Names Mentioned

Abbreviation/Common NameFull Chemical Name
This compoundPhthalimidooxy-dodecaethylene glycol-N-hydroxysuccinimidyl ester
mPDAm-Phenylenediamine
NHSN-hydroxysuccinimide
CuAACCopper(I)-catalyzed azide-alkyne cycloaddition
NCLNative Chemical Ligation

Advanced Bioconjugation and Cross Linking Applications in Academic Research

Site-Specific Protein and Peptide Functionalization

The unique structure of Phthalimidooxy-PEG12-NHS ester allows for the targeted modification of proteins and peptides. The process, known as functionalization or PEGylation, involves the covalent attachment of the PEG chain to the biomolecule. creativepegworks.com This modification can improve the therapeutic value of proteins by enhancing their stability, solubility, and circulation time while reducing immunogenicity and susceptibility to enzymatic degradation. nih.gov

N-Terminal and Lysine (B10760008) Residue Tagging

The N-hydroxysuccinimide (NHS) ester end of the molecule is highly reactive towards primary amine groups (-NH2). thermofisher.com In proteins and peptides, these groups are primarily found at the N-terminus and on the side chain of lysine residues. scielo.br The reaction between the NHS ester and an amine forms a stable and covalent amide bond. thermofisher.com

Researchers can achieve a degree of site-specificity by carefully controlling the reaction conditions, particularly the pH. The α-amino group at the N-terminus of a protein generally has a lower pKa (around 7.6 to 8.0) compared to the ε-amino group of lysine residues (around 9.3 to 10.5). scielo.br By performing the conjugation reaction at a pH between 7 and 8.5, the N-terminal amine is more deprotonated and thus more nucleophilic than the lysine amines. This kinetic control favors the reaction at the N-terminus, allowing for more site-directed PEGylation. thermofisher.comscielo.br

Strategies for Controlled Degree of PEGylation

Controlling the number of PEG chains attached to a single protein, or the degree of PEGylation, is critical as it can influence the biological activity and physical properties of the conjugate. A common strategy to control this is to adjust the molar ratio of the this compound reagent to the protein during the conjugation reaction. thermofisher.com

By using a limited molar excess of the PEG reagent, researchers can favor the production of mono-PEGylated proteins, where only one or a few accessible and reactive amine groups are modified. jenkemusa.com Conversely, increasing the molar excess of the PEG reagent will generally lead to a higher degree of PEGylation, resulting in multi-PEGylated species. thermofisher.com The reaction time and protein concentration are also key parameters that can be optimized. jenkemusa.comconju-probe.com Following the reaction, analytical techniques such as SDS-PAGE, size-exclusion chromatography (SEC), and mass spectrometry are used to separate and quantify the products, confirming the degree of PEGylation achieved. thermofisher.com

Impact of PEG Chain Length and Architecture on Conjugate Characteristics

While this article focuses on the PEG12 variant, the length and architecture of the PEG chain are crucial parameters that significantly influence the characteristics of the final bioconjugate. nih.govnih.gov The "12" in PEG12 signifies a discrete chain of twelve repeating ethylene (B1197577) glycol units. The use of discrete-length PEGs (dPEG®) is advantageous over traditional polydisperse PEGs as it yields a homogeneous product with a defined molecular weight. thermofisher.com

The length of the PEG chain directly affects the conjugate's properties:

Solubility and Stability : Longer PEG chains generally impart greater hydrophilicity and can further increase the solubility and stability of the conjugated protein. thermofisher.com

Steric Hindrance : A longer PEG chain creates a larger hydrodynamic radius, which can more effectively shield the protein from proteases and antibodies, thus increasing its in vivo half-life. nih.govmdpi.com However, excessive chain length can also lead to steric hindrance that may mask the protein's active site, potentially reducing its biological activity. nih.gov

Pharmacokinetics : The size of the PEG chain is a key determinant of renal clearance. Larger PEGs increase the apparent size of the conjugate, preventing rapid filtration by the kidneys and extending circulation time. nih.govmdpi.com

The architecture, such as linear versus branched PEGs, also plays a role. Branched PEGs can offer enhanced steric protection compared to a linear PEG of the same total molecular weight. jenkemusa.com

Table 1: Conceptual Impact of Linear PEG Chain Length on Conjugate Properties

Property Shorter PEG Chain (e.g., PEG4) Medium PEG Chain (e.g., PEG12) Longer PEG Chain (e.g., PEG24)
Solubility Moderate Increase Significant Increase High Increase
Steric Hindrance Low Moderate High
Protection from Proteolysis Lower Moderate Higher
Potential for Reduced Activity Lower Risk Moderate Risk Higher Risk

| In Vivo Half-Life | Shorter | Longer | Longest |

Surface Functionalization for Biosensing and Bioimaging Applications

This compound is utilized to modify surfaces for biosensing and bioimaging. The NHS ester group can be used to covalently attach the molecule to amine-functionalized surfaces, such as nanoparticles (e.g., gold nanoparticles), quantum dots, or sensor chips. mdpi.com This process creates a hydrophilic and biocompatible surface coating. thermofisher.commdpi.com

The PEG layer serves two primary purposes:

Anti-Fouling : It acts as a barrier that resists the non-specific adsorption of proteins and other biomolecules from complex samples like blood serum. This is crucial for reducing background noise and improving the sensitivity of biosensors.

Functional Handle : The protected aminooxy group at the other end of the PEG chain can be deprotected and used for the specific immobilization of capture molecules (e.g., antibodies, enzymes, or nucleic acids) that contain an aldehyde or ketone group. This oriented immobilization can enhance the performance of the biosensor or imaging probe.

Development of Multifunctional Bioconjugates

The heterobifunctional nature of this compound is central to its use in creating multifunctional bioconjugates. sigmaaldrich.com This reagent acts as a molecular bridge, linking two different molecules together. nih.govprecisepeg.com

The process typically involves a two-step reaction:

The NHS ester is first reacted with a primary amine on the first biomolecule (Molecule A), forming a stable amide bond.

The phthalimido protecting group is then removed, commonly using hydrazine (B178648), to expose the reactive aminooxy group (-O-NH2). sigmaaldrich.com

This newly available aminooxy group can then be specifically reacted with a second molecule (Molecule B) that bears an aldehyde or ketone group, forming a stable oxime bond. precisepeg.combroadpharm.com

This strategy allows for the precise construction of complex assemblies. For example, a protein could be linked to a drug molecule, a fluorescent dye could be conjugated to an antibody, or two different peptides could be joined together. nih.gov This method has been used to synthesize multifunctional hyaluronan graft polymers for therapeutic applications. nih.gov

Integration with Bioorthogonal Chemistry and Click Reactions

The reaction between an aminooxy group and an aldehyde or ketone to form an oxime is a prime example of a bioorthogonal chemical reaction. acs.orginterchim.fr These reactions, often categorized under the umbrella of "click chemistry," are characterized by their high specificity, efficiency, and ability to proceed in complex biological environments without interfering with native biochemical processes. conju-probe.comacs.org

The oxime ligation facilitated by this compound (after deprotection) is highly chemoselective. acs.orgiris-biotech.de The aminooxy group is a stronger nucleophile than a standard amine due to the "alpha effect" and does not react with other functional groups typically found in biological systems. acs.orgnih.gov Similarly, aldehydes and ketones are generally absent in proteins and peptides unless they are specifically introduced.

This bioorthogonal nature is highly advantageous for several reasons:

Mild Reaction Conditions : Oxime ligation can proceed efficiently under mild, aqueous conditions (including neutral pH), which is crucial for maintaining the structure and function of sensitive biomolecules like proteins. precisepeg.comacs.org

High Specificity : It allows for the precise labeling and conjugation of molecules in complex mixtures, such as within live cells or in cell lysates, with minimal off-target reactions. acs.org

Catalysis : The rate of oxime ligation can be significantly enhanced by nucleophilic catalysts like aniline (B41778) and its derivatives (e.g., p-phenylenediamine), allowing reactions to proceed faster even at low reactant concentrations. acs.orgnih.gov

This integration with bioorthogonal chemistry makes this compound a powerful tool for applications requiring high precision, such as in vivo imaging, drug targeting, and the construction of well-defined protein-polymer conjugates. nih.govacs.org

Table 2: List of Compound Names Mentioned

Compound Name
This compound
N-hydroxysuccinimide (NHS)
Polyethylene (B3416737) glycol (PEG)
Hydrazine
Aniline
p-phenylenediamine

Novel Linker Design and Scaffold Engineering for Enhanced Reactivity

The design of this compound as a linker is pivotal for creating sophisticated bioconjugates with enhanced properties. The discrete PEG12 spacer is a key feature, offering a defined length that provides spatial control when linking molecules. sigmaaldrich.com This hydrophilic PEG chain also improves the water solubility of the resulting conjugate, which can reduce aggregation and precipitation issues often encountered with modified proteins. sigmaaldrich.comsigmaaldrich.com

The linker's heterobifunctional nature, with a phthalimido-protected oxyamine at one end and an amine-reactive NHS ester at the other, allows for a two-step conjugation strategy. sigmaaldrich.com The NHS ester reacts efficiently with primary amines on proteins, peptides, or other molecules at a physiological pH range of 7.0 to 7.5. amerigoscientific.com This reaction forms a stable amide bond. amerigoscientific.combroadpharm.com Subsequently, the phthalimide (B116566) protecting group can be removed using hydrazine to expose the oxyamine. sigmaaldrich.com This deprotected oxyamine is then available to react with an aldehyde or ketone to form a highly stable oxime bond. amerigoscientific.com This sequential reaction capability is crucial for designing complex, well-defined molecular scaffolds.

The stability of the resulting oxime bond is a significant advantage over other linkages, such as hydrazones, as it remains stable under physiological and slightly acidic conditions. amerigoscientific.com This robustness is critical for applications where the conjugate needs to maintain its integrity in a biological environment. The ability to introduce a protected, reactive carbonyl-reactive group onto a biomolecule opens up possibilities for creating novel molecular architectures and engineered protein scaffolds with tailored functionalities.

For instance, this linker can be used to attach small molecules, peptides, or other proteins to a primary biomolecule, thereby engineering a scaffold with new capabilities. The PEG spacer not only enhances solubility but also acts as a flexible arm, potentially reducing steric hindrance between the conjugated molecules and allowing them to maintain their native conformations and functions.

PropertyDescription
Molecular Formula C39H60N2O19 sigmaaldrich.com
Molecular Weight 860.90 g/mol sigmaaldrich.comsigmaaldrich.com
Functionality Heterobifunctional, with an amine-reactive NHS ester and a protected oxyamine. sigmaaldrich.com
Spacer 12-unit discrete polyethylene glycol (PEG12). sigmaaldrich.com
Reactivity The NHS ester reacts with primary amines to form amide bonds. The deprotected oxyamine reacts with aldehydes or ketones to form stable oxime bonds. amerigoscientific.comsigmaaldrich.com
Solubility The PEG spacer enhances water solubility. broadpharm.com

Applications in Proteomics and Protein Dynamics Studies

In the fields of proteomics and the study of protein dynamics, this compound serves as a valuable tool for cross-linking and labeling proteins. Its ability to introduce a specific, reactive handle onto a protein allows researchers to probe protein-protein interactions, study protein structure, and monitor conformational changes.

The primary application in proteomics involves the use of this crosslinker to conjugate proteins to other molecules of interest, including other proteins, small molecule probes, or affinity tags. The process begins with the reaction of the NHS ester with available primary amine groups (typically on lysine residues or the N-terminus) on the target protein. precisepeg.com This step effectively labels the protein with a latent carbonyl-reactive group.

Once the protein is labeled and the phthalimide group is removed, the exposed oxyamine can be used to capture binding partners that have been engineered to contain an aldehyde or ketone group. This strategy can be employed to identify interacting proteins or to stabilize transient interactions for analysis by techniques such as mass spectrometry.

Furthermore, the defined length of the PEG12 spacer can be used as a "molecular ruler" to provide distance constraints in structural studies of proteins and protein complexes. By using a set of similar crosslinkers with varying PEG spacer lengths, it is possible to map the spatial proximity of different regions within a protein or between interacting proteins.

Analytical Characterization of Phthalimidooxy Peg12 Nhs Ester Conjugates and Reactions

Chromatographic Techniques for Conjugate Analysis

Chromatography is a cornerstone for the analysis of PEGylation reactions, enabling the separation of the desired conjugate from unreacted starting materials and various byproducts.

High-Performance Liquid Chromatography (HPLC) and Variants (e.g., Reverse-Phase HPLC, Size-Exclusion Chromatography)

High-Performance Liquid Chromatography (HPLC) is indispensable for both the purification and characterization of Phthalimidooxy-PEG12-NHS ester conjugates. liverpool.ac.uk Different HPLC modes are employed to exploit the distinct physicochemical properties of the reaction components.

Size-Exclusion Chromatography (SEC-HPLC): This is one of the most common methods for analyzing PEGylated proteins. nih.gov SEC separates molecules based on their hydrodynamic radius. The addition of the this compound moiety significantly increases the size of the substrate. As a result, the PEGylated conjugate will elute earlier than the unmodified protein. SEC-HPLC is effective for quantifying the remaining unreacted protein and identifying the formation of higher molecular weight aggregates. It can also resolve species with different numbers of attached PEG chains (e.g., mono-PEGylated vs. di-PEGylated), although resolution may decrease with smaller PEG chains or larger proteins. nih.govbiopharmaspec.com

Reverse-Phase HPLC (RP-HPLC): RP-HPLC separates molecules based on hydrophobicity. The introduction of the hydrophilic PEG12 chain makes the conjugate less hydrophobic than the native protein, leading to a shorter retention time on a nonpolar stationary phase. This technique is highly effective for assessing the purity of the conjugate and can often separate different PEGylated isoforms. liverpool.ac.uk However, for proteins conjugated with very large PEG chains, the PEG moiety can dominate the interaction with the stationary phase, potentially complicating separation. biopharmaspec.com

Ion-Exchange Chromatography (IEX-HPLC): This technique separates molecules based on their net surface charge. The this compound reacts with primary amines, such as the ε-amino group of lysine (B10760008) residues, which are positively charged at neutral pH. This conjugation neutralizes the positive charge at the modification site. Consequently, the PEGylated protein will have a less positive (or more negative) net charge than the unmodified protein, causing it to elute differently from an ion-exchange column. Cation-exchange chromatography (CEX) is particularly useful for separating charge variants introduced by the PEGylation process. frontiersin.org

Table 1: Application of HPLC Variants in this compound Conjugate Analysis

HPLC Variant Principle of Separation Information Obtained Key Findings
Size-Exclusion (SEC) Hydrodynamic Radius Separation of conjugate, unreacted protein, and aggregates. Estimation of PEGylation degree. PEGylated conjugate elutes earlier than the unmodified protein. nih.gov
Reverse-Phase (RP) Hydrophobicity Purity assessment. Separation of different PEGylated species. PEGylated conjugate typically has a shorter retention time. liverpool.ac.uk
Ion-Exchange (IEX) Net Surface Charge Separation of charge variants. Monitoring loss of positive charges (lysine conjugation). Conjugate elutes at a different salt concentration than the native protein. frontiersin.org

Electrophoretic Methods for Monitoring Conjugation Extent (e.g., SDS-PAGE)

Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a widely used, rapid method to visually confirm the success of a conjugation reaction. frontiersin.orgbiopharminternational.com Under denaturing conditions, proteins are separated primarily based on their molecular mass.

It is important to note that PEGylated proteins can exhibit anomalous migration in SDS-PAGE. biopharmaspec.comnih.gov The PEG chain itself can interact with SDS, and its large hydrodynamic volume can cause the conjugate to migrate slower than expected for its actual molecular mass, leading to an overestimation of the apparent molecular weight. nih.gov This can also sometimes result in diffuse or smeared bands. biopharmaspec.com Despite this, SDS-PAGE remains an invaluable qualitative tool for quickly assessing the extent of a PEGylation reaction.

Table 2: SDS-PAGE Analysis of this compound Conjugation

Sample Expected Observation Interpretation
Unmodified Protein Single band at its characteristic molecular weight. Control/Reference.
Conjugation Reaction Mixture Decrease in intensity of the unmodified protein band and appearance of a new, higher molecular weight band (or bands). Successful conjugation. The new band corresponds to the PEGylated protein.
Purified Conjugate A single, prominent band at a higher molecular weight than the unmodified protein. Indicates the purity of the final conjugate.

Mass Spectrometry for Structural Elucidation

Mass spectrometry (MS) is a powerful technique for the detailed structural characterization of this compound conjugates, providing precise mass information and identifying the exact location of the modification. liverpool.ac.uk

MALDI-TOF MS for Molecular Mass Distribution and PEG-to-Substrate Ratio Determination

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is used to determine the molecular mass of the intact conjugate. By comparing the mass of the conjugate to the mass of the unmodified substrate, the number of attached this compound linkers can be determined. Each successful conjugation adds a specific mass increment to the substrate.

The average number of PEG chains attached per protein molecule, known as the PEG-to-substrate ratio, can be calculated from the mass shift. researchgate.net MALDI-TOF analysis of the reaction mixture can reveal a population of species, including the unmodified protein, mono-PEGylated, di-PEGylated, and other multiply-PEGylated products, each appearing as a distinct peak in the mass spectrum. This makes it an excellent tool for assessing the heterogeneity of the conjugation reaction. acs.org

LC-MS/MS for Conjugation Site Identification (e.g., Peptide Mapping)

While MALDI-TOF MS confirms if and how many PEG linkers are attached, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is used to determine where they are attached. nih.gov The standard method for this is peptide mapping. researchgate.net

The workflow involves several steps:

Proteolytic Digestion: The this compound conjugate is enzymatically digested, typically with trypsin, which cleaves the protein into smaller peptide fragments.

LC Separation: The resulting peptide mixture is separated using reverse-phase HPLC.

MS and MS/MS Analysis: The eluting peptides are introduced into a mass spectrometer. The instrument first measures the mass of the intact peptides (MS1). It then selects specific peptides, fragments them, and measures the mass of the resulting fragment ions (MS/MS or MS2).

By comparing the peptide map of the conjugate to that of the unmodified protein, peptides that have been modified with the PEG linker can be identified by their characteristic mass increase. The MS/MS fragmentation pattern of the modified peptide then provides the data needed to pinpoint the exact amino acid residue (e.g., a specific lysine) to which the linker is attached. nih.gov

Spectroscopic Methods for Conjugate Verification (e.g., Nuclear Magnetic Resonance Spectroscopy)

While less common than MS and HPLC for routine analysis of large biomolecule conjugates, Nuclear Magnetic Resonance (NMR) spectroscopy can provide unique and valuable information.

Proton NMR (¹H NMR) is particularly useful for verifying and quantifying PEGylation. nih.govnih.gov The repeating ethylene (B1197577) glycol units (-O-CH₂-CH₂-) of the PEG12 chain produce a very strong, sharp, and distinct signal in the ¹H NMR spectrum, typically around 3.6-3.7 ppm. nih.govresearchgate.net This signal is usually well-resolved from the broader, more complex signals of the protein.

By integrating the area of this characteristic PEG signal and comparing it to the integral of a signal from a known concentration of an internal standard, or to a well-resolved protein resonance, the average number of PEG chains per protein molecule (the degree of PEGylation) can be quantitatively determined. nih.govnih.gov This method offers the advantage of being a direct measurement that does not rely on the separation-based assumptions of chromatography or electrophoresis. nih.gov

However, performing detailed structural analysis of the entire protein conjugate via NMR is challenging due to the large size of the molecule, which can lead to significant line broadening and spectral overlap. biopharminternational.comnih.gov Nonetheless, for confirming the presence of the PEG moiety and for quantitative assessment, ¹H NMR is a powerful and direct verification tool. frontiersin.orgnih.gov

Quantitative Determination of Conjugation Efficiency and Reagent Purity

The successful synthesis of well-defined bioconjugates using this compound relies on the accurate characterization of the starting materials and the resulting conjugated products. This section details the analytical methodologies employed to determine the purity of the this compound reagent and to quantify the efficiency of its conjugation to target molecules.

Detailed Research Findings

The quantitative analysis of this compound and its conjugates typically involves a combination of chromatographic and spectrometric techniques. These methods allow for the separation of the desired product from starting materials, by-products, and other impurities, and provide quantitative data on their relative abundance.

Reagent Purity Assessment:

The purity of the this compound reagent is critical, as the presence of hydrolyzed ester or other impurities can significantly reduce conjugation efficiency. d-nb.info N-Hydroxysuccinimide (NHS) esters are known to be sensitive to moisture, which can lead to hydrolysis of the active ester group, yielding the unreactive carboxylic acid and free NHS. d-nb.info Commercial suppliers of this compound typically state a purity of greater than 90%. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of this compound. Reversed-phase HPLC (RP-HPLC) is commonly used, where the nonpolar nature of the PEG chain allows for good retention and separation on a C8 or C18 stationary phase. The elution is typically performed with a gradient of an organic solvent, such as acetonitrile (B52724), in water, often with an additive like trifluoroacetic acid (TFA). kcl.ac.uk

Hydrophilic Interaction Chromatography (HILIC) presents an alternative and powerful method for the analysis of NHS esters. d-nb.info HILIC is particularly useful for separating the highly hydrophilic N-hydroxysuccinimide, a common impurity resulting from hydrolysis. d-nb.info A typical HILIC method might employ a silica-based column with a mobile phase consisting of a high percentage of acetonitrile and a small percentage of an aqueous ammonium (B1175870) acetate (B1210297) buffer. d-nb.info

Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) is another indispensable tool for confirming the identity and purity of this compound. enovatia.com Electrospray ionization (ESI) is a soft ionization technique that allows for the detection of the intact molecular ion, confirming the correct molecular weight (860.90 g/mol ). sigmaaldrich.comsigmaaldrich.com

Conjugation Efficiency Determination:

The efficiency of the conjugation reaction between this compound and a target biomolecule, such as a protein or peptide, is a key parameter to control and measure. The goal is often to achieve a specific degree of labeling (DOL), which is the average number of linker molecules conjugated to each target molecule.

Several analytical techniques can be employed to determine conjugation efficiency:

UV-Vis Spectroscopy: While the PEG portion of the linker does not have a strong chromophore, the phthalimido group does absorb UV light. However, a more common and indirect method is to quantify the unreacted primary amines on the target molecule after the conjugation reaction. Assays using reagents like trinitrobenzene sulfonic acid (TNBS) can be used for this purpose, where the decrease in the number of free amines corresponds to the extent of conjugation. fujifilm.com

Mass Spectrometry (MS): Mass spectrometry provides a direct measurement of the mass of the conjugated product, allowing for the unambiguous determination of the degree of labeling. nih.gov By analyzing the intact conjugate, the number of attached this compound linkers can be determined from the mass increase. For example, the addition of one linker molecule will increase the mass of the target molecule by the mass of the linker minus the mass of the leaving group (N-hydroxysuccinimide).

Data Tables

The following tables provide illustrative data that might be obtained during the analytical characterization of this compound and its conjugates.

Table 1: Representative Purity Analysis of this compound by RP-HPLC

ComponentRetention Time (minutes)Peak Area (%)
This compound15.296.5
Hydrolyzed Product (Carboxylic Acid)12.82.5
N-Hydroxysuccinimide3.10.8
Other Impurities-< 0.2

This table presents hypothetical data for illustrative purposes.

Table 2: Example of Conjugation Efficiency Determination by Mass Spectrometry

SpeciesObserved Mass (Da)Degree of Labeling (DOL)Relative Abundance (%)
Unconjugated Antibody150,000015
Antibody + 1 Linker150,746135
Antibody + 2 Linkers151,492240
Antibody + 3 Linkers152,238310

This table illustrates a hypothetical distribution of conjugated species for an antibody with a molecular weight of 150 kDa, showing an average DOL of approximately 1.45. The mass of the added linker is approximately 746 Da (860.9 Da - 115.1 Da for NHS).

Computational and Theoretical Approaches to Pegylation and Linker Design

Molecular Dynamics Simulations for Conformational Analysis of PEGylated Species

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. researchgate.net In the context of PEGylation, MD simulations provide atomic-level insights into how the attachment of a PEG chain, such as the one in Phthalimidooxy-PEG12-NHS ester, affects the conformation and dynamics of a target biomolecule, like a protein or peptide. nih.gov

These simulations can reveal the range of shapes (conformations) that the flexible PEG chain can adopt and how it interacts with the surface of the biomolecule and the surrounding solvent. researchgate.netnih.gov For instance, simulations have shown that PEG chains on a protein's surface often adopt a folded structure rather than a fully extended one. nih.gov This "stealth" effect, where the PEG chain shields the protein surface, is crucial for reducing immunogenicity and increasing circulation half-life. MD simulations can help predict the extent of this shielding. nih.govresearchgate.net

By simulating the behavior of a protein before and after conjugation with a linker like this compound, researchers can analyze changes in:

Hydrodynamic Volume: The effective size of the molecule in solution, which is a key factor in its pharmacokinetic profile. researchgate.net

Structural Stability: How the PEG chain influences the protein's natural folding and flexibility. researchgate.net

Surface Accessibility: The degree to which the PEG linker masks specific regions of the protein surface, which can be critical for preserving biological activity if the active site is shielded. researchgate.net

The accuracy of these simulations depends heavily on the quality of the force fields used, which are the sets of parameters that define the potential energy of the system of particles. nih.gov Both all-atom and coarse-grained models are employed, with coarse-grained simulations allowing for the study of larger systems over longer timescales. researchgate.netnih.gov

Simulation ParameterTypical Insight Gained for PEGylated SpeciesRelevance to this compound
Root Mean Square Deviation (RMSD)Assesses the stability of the protein's backbone structure after PEGylation.Predicts if the linker attachment significantly alters the protein's native fold.
Radius of Gyration (Rg)Measures the compactness of the PEGylated protein.Indicates the overall size and shape of the resulting conjugate in solution.
Solvent Accessible Surface Area (SASA)Quantifies the shielding effect of the PEG chain on the protein surface.Helps in understanding how the linker might reduce immunogenicity or affect binding to other molecules.
Radial Distribution Function (RDF)Characterizes the distribution of water molecules or ions around the PEG chain and protein.Provides insight into the hydration shell and interactions with the physiological environment.

Quantum Chemical Calculations for Reaction Pathway Prediction and Reactivity Assessment

Quantum chemical (QC) calculations are used to study the electronic structure and reactivity of molecules. nih.gov These methods are invaluable for understanding the chemical reactions involved in PEGylation, such as the reaction between the N-hydroxysuccinimide (NHS) ester of this compound and the primary amine groups (e.g., lysine (B10760008) residues) on a protein. broadpharm.com

QC calculations can be used to:

Predict Reaction Pathways: By calculating the energy of reactants, transition states, and products, QC methods can map out the most likely pathway for a chemical reaction. nih.govresearchgate.net This helps in understanding the mechanism of the conjugation reaction.

Assess Reactivity: These calculations can determine the activation energy of the reaction, which is a measure of how fast the reaction will proceed. researchgate.net This information can be used to optimize reaction conditions like pH and temperature.

Analyze Electronic Properties: QC calculations can reveal the distribution of electron density in the this compound molecule. This is crucial for understanding the reactivity of the NHS ester group, which is an electrophilic center that is attacked by the nucleophilic amine group of the protein.

For the this compound, QC calculations can help to precisely model the acylation reaction. This includes understanding the stability of the NHS ester, the energetics of the tetrahedral intermediate formed during the reaction, and the final formation of the stable amide bond that links the PEG chain to the protein. broadpharm.com By comparing the calculated reactivity of different sites on a protein, these methods can also contribute to predicting which residues are most likely to be PEGylated. nih.govchemrxiv.org

Predictive Modeling for Site-Specific PEGylation

A major challenge in PEGylation is controlling where the PEG chains attach to the protein, especially when using amine-reactive linkers like this compound, which can react with multiple lysine residues. nih.gov Predictive modeling aims to overcome this by identifying the most likely sites of PEGylation on a protein's surface. nih.gov

These models often integrate various molecular descriptors to predict the reactivity of specific amino acid residues: nih.gov

Solvent Accessible Surface Area (SASA): Residues that are more exposed to the solvent are generally more available for reaction.

Local pKa: The acidity of the amine group of a lysine residue can be influenced by its local microenvironment. A lower pKa can lead to a higher proportion of the more reactive, unprotonated amine at a given pH.

Surface Charge and Electrostatics: The electrostatic potential on the protein surface can influence the approach of the PEG linker.

"PEG Chain Coverage": This metric assesses the shielding effect of already attached PEG chains on nearby potential reaction sites, which can hinder further PEGylation at those locations. nih.gov

By combining these parameters, often using machine learning algorithms, it is possible to create models that can predict the distribution of different PEGylated forms of a protein (so-called "PEGmers"). nih.gov These predictions can guide protein engineering efforts to add or remove potential PEGylation sites to achieve a more homogeneous and well-defined product. nih.gov However, experimental results have shown that current guidelines are not always sufficiently predictive, highlighting the need for screening systems to validate these models. nih.govacs.org

Modeling Input ParameterDescriptionInfluence on Site-Specific PEGylation
Solvent Accessible Surface Area (SASA)The area of a residue's surface that is accessible to the solvent.Higher SASA generally correlates with a higher likelihood of PEGylation.
Crystallographic B-factorA measure of the static and dynamic disorder of an atom in a crystal structure.Can indicate the flexibility of a region, which may influence reactivity.
Local pKa of Lysine ResiduesThe acid dissociation constant of the amine side chain.A lower pKa increases the concentration of the nucleophilic unprotonated amine at a given pH, enhancing reactivity.
Distance to Protein's Center of MassThe spatial location of the residue relative to the protein's core.Surface residues are the primary targets for PEGylation.

In Silico Design of Novel Multifunctional Linkers

In silico (computer-based) design plays a crucial role in the development of new and improved linkers for bioconjugation. nih.gov Starting with a known linker structure like this compound, computational methods can be used to design novel linkers with enhanced properties. The linker is a critical component that influences the stability, pharmacokinetics, and efficacy of the final conjugate. nih.govrsc.org

The design process often involves:

Virtual Screening: Large libraries of virtual compounds can be screened for their potential as linkers. This can involve docking studies to see how well a linker might interact with a target protein.

Property Prediction: Computational models can predict key properties of a new linker, such as its solubility, stability, and flexibility. For example, the hydrophobicity of a linker is a critical parameter, as highly hydrophobic linkers can lead to aggregation of the final conjugate. rsc.org

Multifunctionality: In silico methods can be used to design linkers that incorporate multiple functionalities. For example, a linker could be designed to be cleavable under specific conditions (e.g., in the acidic environment of a tumor), allowing for controlled release of a conjugated drug. Or, it could include a fluorescent dye for imaging purposes alongside the PEG chain.

Generative Models: Advanced deep learning architectures, such as Generative Pre-trained Transformers (GPT), are being adapted to generate novel molecular structures for linkers with desired properties like drug-likeness and synthetic accessibility. nih.gov

By modifying the components of the this compound—for instance, by changing the length of the PEG chain, altering the phthalimidooxy group for a different capping group, or replacing the NHS ester with a different reactive moiety—researchers can computationally explore a vast chemical space to identify new linkers with superior performance for specific applications. nih.gov

Future Directions and Emerging Research Avenues in Bioconjugation Chemistry

Advancements in Orthogonal Bioconjugation Chemistries

Orthogonal bioconjugation refers to the ability to perform multiple, specific chemical reactions within the same system without interfering with one another. nih.gov This approach is critical for the construction of complex, multifunctional bioconjugates. The emergence of bioorthogonal reactions has significantly advanced research in biology and medicine, enabling the labeling, tracking, and manipulation of biomolecules in living systems. researchgate.net

Phthalimidooxy-PEG12-NHS ester possesses two distinct reactive moieties: an N-hydroxysuccinimide (NHS) ester and a protected aminooxy group. This dual functionality is key to its utility in sequential and orthogonal conjugation strategies. The NHS ester reacts readily with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins, under physiological pH conditions. broadpharm.comprecisepeg.com The phthalimidooxy group, after deprotection to a hydroxylamine (B1172632), can then react with carbonyl groups (aldehydes or ketones) to form stable oxime linkages. vectorlabs.com

The discrete PEG12 linker provides a hydrophilic spacer that can enhance the solubility and reduce the immunogenicity of the resulting bioconjugate. precisepeg.com The defined length of the PEG chain allows for precise control over the spatial orientation of the conjugated molecules, which is a critical factor in maintaining their biological activity. precisepeg.com

Table 1: Functional Groups of this compound and their Orthogonal Reactions

Functional GroupReactive PartnerResulting LinkageKey Features
NHS esterPrimary Amine (-NH₂)Amide BondEfficient at pH 7-9, forms a stable bond. fishersci.ca
Aminooxy (after deprotection)Aldehyde/Ketone (-CHO/C=O)Oxime BondHighly stable, chemoselective reaction. vectorlabs.com

Future research will likely focus on integrating linkers like this compound into more complex orthogonal systems. This could involve combining the amine- and carbonyl-reactive functionalities with other bioorthogonal "click chemistry" reactions, such as strain-promoted alkyne-azide cycloaddition (SPAAC) or inverse-electron-demand Diels-Alder reactions. nih.govresearchgate.net This would enable the site-specific attachment of multiple different molecules—such as targeting ligands, imaging agents, and therapeutic payloads—to a single biomolecule.

Enhancing Precision and Control in Bioconjugate Synthesis

A major goal in bioconjugation is to achieve a high degree of precision and control over the synthesis process, resulting in homogeneous products with well-defined structures. The use of discrete PEG (dPEG®) linkers, such as the PEG12 chain in this compound, is a significant step in this direction. Unlike traditional polydisperse PEGs, dPEG® linkers have a single, defined molecular weight and length. vectorlabs.com This eliminates the heterogeneity associated with polymeric PEGs, leading to more consistent and predictable bioconjugates. enovatia.com

The ability to control the stoichiometry of the conjugation reaction is also crucial. The reactivity of the NHS ester can be modulated by adjusting the pH of the reaction buffer, allowing for a degree of control over which primary amines on a protein are targeted. fishersci.ca Furthermore, the sequential nature of the reactions enabled by the protected aminooxy group provides an additional layer of control. The first molecule can be attached via the NHS ester, and after purification, the second molecule can be introduced following the deprotection of the aminooxy group. vectorlabs.com

Future advancements in this area may involve the development of novel protecting groups for the aminooxy functionality that can be removed under even milder and more specific conditions. This would further enhance the precision of the conjugation process and expand the range of biomolecules that can be modified. Additionally, the strategic placement of the conjugation sites on the biomolecule, for example, through the introduction of unnatural amino acids with unique reactive handles, will continue to be an important area of research.

Development of Advanced Analytical Tools for Complex Bioconjugates

A variety of analytical methods are employed to characterize bioconjugates:

Mass Spectrometry (MS): Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are used to determine the molecular weight of the intact bioconjugate and to calculate the DAR. enovatia.compharmafocusamerica.com Peptide mapping, which involves digesting the bioconjugate and analyzing the resulting peptides by MS, can be used to identify the specific sites of conjugation. pharmafocusamerica.com

Chromatography: Size-exclusion chromatography (SEC) is used to assess aggregation and fragmentation, while hydrophobic interaction chromatography (HIC) and reversed-phase high-performance liquid chromatography (RP-HPLC) can be used to separate species with different DARs. pharmafocusamerica.com

Capillary Electrophoresis (CE): This technique can provide high-resolution separation of bioconjugate isoforms. nih.gov

The presence of a discrete PEG linker, as in this compound, can simplify the analysis of bioconjugates by reducing the heterogeneity of the sample. enovatia.com However, the linker itself can present analytical challenges. For instance, the PEG chain can interfere with ionization in mass spectrometry. The development of cleavable linkers that allow for the separation of the payload from the biomolecule prior to analysis is one strategy to address this. acs.org

Future research in this area will focus on the development of more sensitive and high-throughput analytical methods. This includes advancements in mass spectrometry instrumentation and data analysis software to better handle the complexity of bioconjugate samples. nih.govacs.org The development of standardized analytical methods and reference materials will also be crucial for the quality control and regulatory approval of bioconjugate therapeutics.

Integration of Artificial Intelligence and Machine Learning in Linker Design

Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in drug discovery and development, and their application to linker design is a promising new frontier. patsnap.com AI/ML algorithms can be used to analyze large datasets of linker structures and their corresponding bioconjugate properties to identify structure-activity relationships. researchgate.net This information can then be used to predict the optimal linker for a given application and to design novel linkers with improved properties. patsnap.com

For example, ML models can be trained to predict the stability of a linker in different biological environments, its impact on the solubility and immunogenicity of the bioconjugate, and its efficiency in releasing the payload at the target site. patsnap.com This can significantly accelerate the linker optimization process, which has traditionally relied on a trial-and-error approach. nih.gov

In the context of this compound, AI/ML could be used to:

Predict the optimal PEG chain length for a specific application.

Design novel protecting groups for the aminooxy functionality with tailored cleavage properties.

Identify the ideal placement of the linker on a biomolecule to maximize its therapeutic efficacy.

Expanding Applications in Biomedical and Materials Science Research

The versatility of linkers like this compound is driving their application in a wide range of biomedical and materials science research areas.

In biomedical research , these linkers are being used to develop:

Antibody-Drug Conjugates (ADCs): For targeted cancer therapy. The PEG linker can improve the pharmacokinetic properties of the ADC, leading to enhanced efficacy and reduced toxicity. mdpi.com

PROTACs (Proteolysis-Targeting Chimeras): These are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target protein. PEG linkers are commonly used in PROTAC design to connect the two binding moieties. biochempeg.combiochempeg.com

Diagnostic Imaging Agents: By attaching an imaging probe to a targeting molecule, these linkers can be used to visualize specific cells or tissues in the body. creativepegworks.com

Vaccine Development: PEGylation can be used to improve the stability and immunogenicity of vaccine antigens. creativepegworks.com

In materials science , these linkers are being used for:

Surface Modification: The NHS ester can be used to attach the linker to amine-functionalized surfaces, while the aminooxy group can be used to immobilize biomolecules or other functional moieties. vectorlabs.comcreativepegworks.com This can be used to create biocompatible coatings for medical devices or to develop biosensors.

Nanoparticle Functionalization: PEGylated linkers can be used to functionalize nanoparticles for drug delivery and diagnostic applications. The PEG layer can improve the stability of the nanoparticles in biological fluids and reduce their uptake by the immune system. creativepegworks.com

Hydrogel Formation: Bifunctional PEG linkers can be used as crosslinkers to form hydrogels with tunable properties for applications in tissue engineering and drug delivery. axispharm.com

The continued development of novel linkers with diverse functionalities and properties will further expand their applications in both of these fields. The ability to precisely control the architecture and properties of bioconjugates and materials at the molecular level will open up new possibilities for addressing challenges in medicine and technology.

Q & A

Q. What is the primary reaction mechanism of Phthalimidooxy-PEG12-NHS ester in biomolecule conjugation?

this compound reacts with primary amines (e.g., lysine residues on proteins or amine-modified oligonucleotides) via nucleophilic acyl substitution. The NHS ester group forms stable amide bonds under mild aqueous conditions (pH 7.4–8.5). The PEG12 spacer enhances solubility, reduces steric hindrance, and minimizes interference with biomolecule functionality . Key Methodological Considerations :

  • Use phosphate or HEPES buffers (pH 8.0) for optimal reactivity.
  • Avoid amine-containing buffers (e.g., Tris) to prevent competition.
  • Typical molar ratios: 5–20× excess of NHS ester to target amines .

Q. How does the PEG12 spacer influence solubility and steric effects in protein conjugation?

The PEG12 chain (12 ethylene oxide units) increases hydrophilicity, reducing aggregation of conjugated biomolecules. Its length (~56 Å) balances steric shielding and accessibility for downstream interactions. For example, PEGylation can improve protein stability against proteolysis without blocking active sites . Experimental Validation :

  • Compare aggregation rates (dynamic light scattering) and activity (e.g., enzymatic assays) of PEGylated vs. native proteins.
  • Use size-exclusion chromatography to confirm molecular weight shifts post-conjugation .

Q. What storage conditions preserve the reactivity of this compound?

Store lyophilized powder at -20°C in anhydrous, light-protected vials. Reconstitute in dry DMSO or DMF immediately before use to minimize hydrolysis. Avoid repeated freeze-thaw cycles, as residual moisture degrades the NHS ester . Stability Data :

  • Hydrolysis half-life: ~1 hour in aqueous buffer (pH 8.0, 25°C).
  • Shelf life: >12 months when stored properly .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize conjugation efficiency while minimizing hydrolysis?

Taguchi Experimental Design (adapted from methyl ester optimization studies ):

  • Factors : pH (7.5–8.5), temperature (4–25°C), molar ratio (5:1–20:1), and solvent (DMSO vs. DMF).
  • Outcome Metrics : Conjugation yield (HPLC/MS), residual free amine (TNBS assay).
    Results :
  • Optimal Conditions : pH 8.3, 4°C, 10:1 molar ratio in DMF.
  • Hydrolysis <10% at 4°C vs. >50% at 25°C .

Q. How to resolve discrepancies in conjugation efficiency across protein batches?

Troubleshooting Framework :

Primary Amine Availability : Quantify free amines (e.g., fluorescamine assay).

NHS Ester Integrity : Verify via NMR (disappearance of NHS peak at ~2.8 ppm) .

Competing Reactions : Test for thiol or carboxylate cross-reactivity (rare but possible at high pH).
Case Study : A 30% drop in antibody conjugation yield was traced to residual Tris buffer in the protein solution, which quenched the NHS ester .

Q. What analytical techniques validate the structural integrity of PEG12 conjugates?

  • MALDI-TOF/MS : Detect mass shifts (~860 Da for PEG12).
  • SDS-PAGE : Confirm reduced mobility proportional to PEG size.
  • FT-IR : Identify amide bond formation (1650–1690 cm⁻¹) and PEG ether linkages (1100 cm⁻¹) .

Q. How does the phthalimidooxy group influence reaction specificity compared to standard NHS esters?

The phthalimidooxy moiety enhances stability against hydrolysis and enables orthogonal conjugation strategies. For example, it can be selectively removed under mild acidic conditions (pH 4.0) to expose secondary reactive groups for sequential labeling .

Q. Key Recommendations :

  • Always quantify free amines pre-conjugation.
  • Use LC-MS to monitor reaction progress and byproducts.
  • For in vivo applications, confirm PEGylation does not induce immunogenicity (e.g., anti-PEG antibody assays).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.